![molecular formula C21H24N2O2 B2565471 3-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 955707-07-0](/img/structure/B2565471.png)
3-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
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Description
Scientific Research Applications
- Some derivatives of this compound have shown discrete antimicrobial activity . Researchers have explored their potential as novel agents against bacteria, fungi, and other microorganisms.
- Specifically, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid (a derivative) was found to promote rapeseed growth, increase seed yield, and enhance oil content . This suggests its potential use in agriculture.
- Thiazole derivatives, including compounds related to this molecule, have been investigated for their medicinal properties. These include anti-inflammatory, antipyretic, antiviral, and antifungal activities .
- Additionally, they have been explored as potential treatments for Alzheimer’s disease, hypertension, allergies, and HIV .
- 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide serves as an intermediate in organic synthesis. Researchers use it to create more complex molecules in the lab .
- Thiazole derivatives have been employed in the synthesis of functional dyes . Their unique chemical properties make them valuable in this context.
Antimicrobial Activity
Plant Growth Promotion
Medicinal Chemistry
Organic Synthesis Intermediates
Functional Dye Synthesis
properties
IUPAC Name |
3-phenyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-21(25)23-13-12-17-9-10-19(14-18(17)15-23)22-20(24)11-8-16-6-4-3-5-7-16/h3-7,9-10,14H,2,8,11-13,15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTAWNBMASSUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide |
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